N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H13FN4O2S2 and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, with the CAS number 942004-47-9, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its effects, supported by various studies and data.
Chemical Structure and Properties
The compound has the following molecular formula:
Its molecular weight is approximately 400.5 g/mol. The structure features a thiazolo-pyridazine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, thiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 20 to 25 μg/mL against various bacterial strains, outperforming standard antibiotics such as cefazolin (MIC > 35 μg/mL) .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Thiazole Derivative A | 20 | Staphylococcus aureus |
Thiazole Derivative B | 25 | Escherichia coli |
Cefazolin | >35 | Various |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Similar thiazole-linked compounds have been studied as COX-II inhibitors, showing promising results with IC50 values significantly lower than traditional anti-inflammatory drugs like Rofecoxib and Celecoxib . For example, a related compound demonstrated an IC50 of 0.011 μM against COX-II, indicating strong inhibitory activity.
The biological activity of this compound is hypothesized to arise from its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The thiazole ring is known to interact with enzymes involved in bacterial cell wall synthesis and inflammation pathways.
- Molecular Interactions : Studies utilizing molecular docking simulations suggest that the compound binds effectively to active sites of target proteins, influencing their functionality.
Case Studies
Several studies have investigated the biological activities of similar thiazole derivatives:
- Antimicrobial Efficacy : A study on a series of thiazole derivatives showed that they inhibited growth in multiple bacterial strains with varying degrees of effectiveness .
- In Vivo Studies : Research involving animal models demonstrated that thiazole-based compounds reduced inflammation markers significantly compared to control groups .
- Comparative Analysis : A systematic review compared various thiazole derivatives' activities against standard antibiotics, revealing that some derivatives exhibited superior efficacy against resistant strains .
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S2/c1-10-20-16-17(27-10)15(13-3-2-8-26-13)22-23(18(16)25)9-14(24)21-12-6-4-11(19)5-7-12/h2-8H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNDSMNIYSVARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.